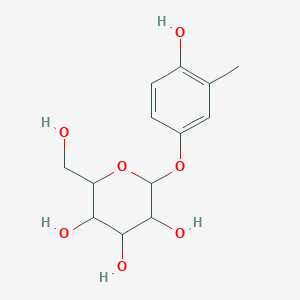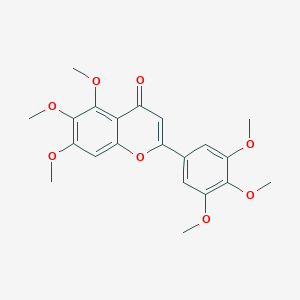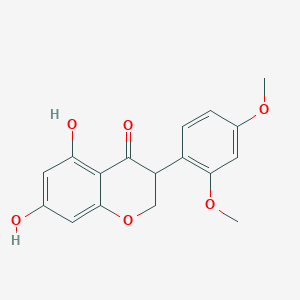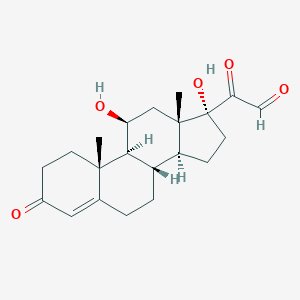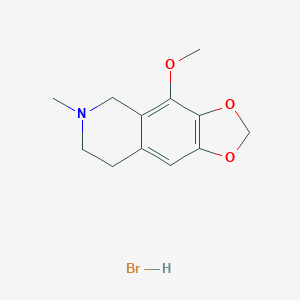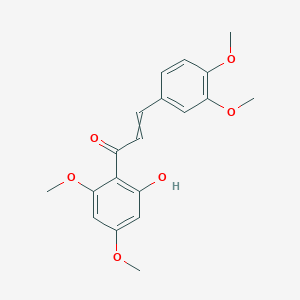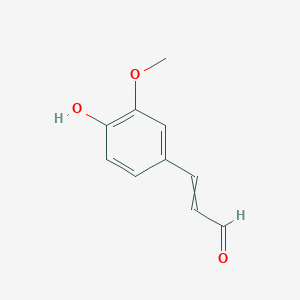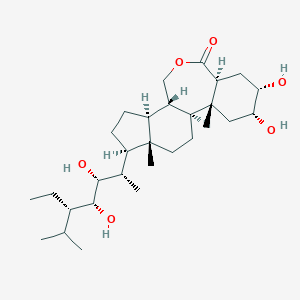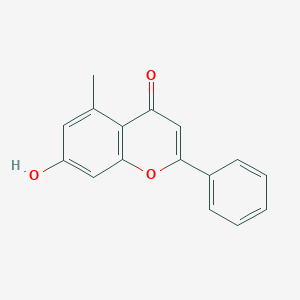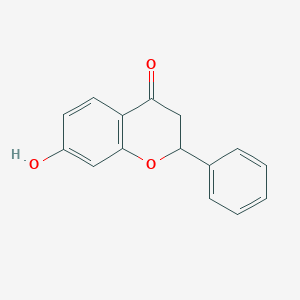
7-Hydroxyflavanon
Übersicht
Beschreibung
7-Hydroxy-2-phenylchroman-4-one, also known as 7-hydroxyflavanone, is a flavonoid compound with the molecular formula C15H12O3. It belongs to the class of oxygen-containing heterocycles and is characterized by a chroman-4-one framework. This compound is significant due to its presence in various medicinal and synthetic compounds, exhibiting a broad range of biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-phenylchroman-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein in der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften.
Medizin: Untersucht auf potenzielle therapeutische Wirkungen, darunter Antikrebs- und antimikrobielle Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-2-phenylchroman-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Es entfaltet seine Wirkungen hauptsächlich durch:
Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen.
Antimikrobielle Aktivität: Stört die Zellmembranen von Mikroorganismen und hemmt die Enzymaktivität.
Wirkmechanismus
Target of Action
7-Hydroxyflavanone is a potent inhibitor of aromatase (CYP19) activity . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, a group of hormones that regulate many aspects of reproduction and development.
Mode of Action
It is known to interact with its target, aromatase, and inhibit its activity . This interaction and resulting inhibition can lead to changes in the levels of estrogens in the body, which can have various effects depending on the context.
Biochemical Pathways
7-Hydroxyflavanone belongs to the class of organic compounds known as flavanones . These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 It is known to be involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .
Result of Action
It is known to have various biological effects, including anticarcinogenic, antioxidant, and anti-estrogenic effects . These effects are likely due to its interaction with aromatase and the resulting changes in estrogen levels.
Biochemische Analyse
Biochemical Properties
7-Hydroxyflavanone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the enzyme sterol 14-α demethylase and DNA gyrase B . These interactions are crucial for its biological activity .
Cellular Effects
7-Hydroxyflavanone has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Hydroxyflavanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxyflavanone change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 7-Hydroxyflavanone vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
7-Hydroxyflavanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
7-Hydroxyflavanone is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are areas of active research .
Subcellular Localization
The subcellular localization of 7-Hydroxyflavanone and its effects on activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Hydroxy-2-phenylchroman-4-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von 2'-Hydroxyacetophenon und Benzaldehyd in Gegenwart einer Base, gefolgt von der Cyclisierung zur Bildung der Chromanonstruktur. Die Reaktionsbedingungen umfassen häufig das Erhitzen und die Verwendung von Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 7-Hydroxy-2-phenylchroman-4-on kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess ist auf höhere Ausbeuten und Kosteneffizienz optimiert. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Hydroxy-2-phenylchroman-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogene, Nitriermittel und Sulfonierungsmittel werden für elektrophilen Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinone, Alkohole und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Hydroxyflavone
- 7,8-Dihydroxyflavone
- 7-Hydroxy-4-methylcumarin
Einzigartigkeit
7-Hydroxy-2-phenylchroman-4-on ist aufgrund seines spezifischen Chroman-4-on-Gerüsts einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten vermittelt. Seine Hydroxylgruppe in der 7-Position und die Phenylgruppe in der 2-Position tragen zu seinen einzigartigen chemischen Eigenschaften und seiner Reaktivität bei .
Eigenschaften
IUPAC Name |
7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022430 | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-36-2 | |
| Record name | 7-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




